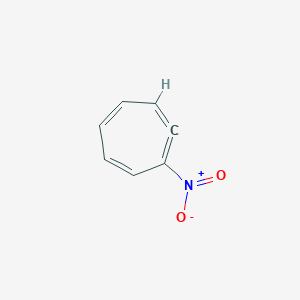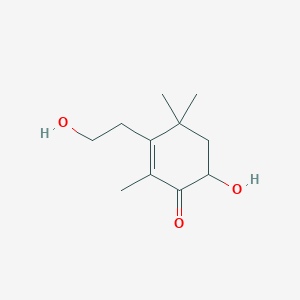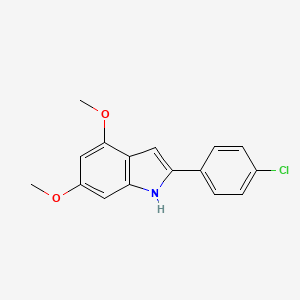![molecular formula C17H19N3O5 B14218039 {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone CAS No. 831203-98-6](/img/structure/B14218039.png)
{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with piperazine to form 4-[(4-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the nitrofuran moiety may participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[(4-Bromophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
- {4-[(4-Chlorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
Uniqueness
{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The combination of the piperazine and nitrofuran moieties also provides a distinct profile compared to other similar compounds.
Eigenschaften
CAS-Nummer |
831203-98-6 |
|---|---|
Molekularformel |
C17H19N3O5 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C17H19N3O5/c1-24-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)17(21)15-6-7-16(25-15)20(22)23/h2-7H,8-12H2,1H3 |
InChI-Schlüssel |
RJXOUHGMCNAAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)


